molecular formula C10H13FN2 B2780644 (1-(3-Fluoropyridin-2-yl)cyclobutyl)methanamine CAS No. 1344145-48-7

(1-(3-Fluoropyridin-2-yl)cyclobutyl)methanamine

Cat. No.: B2780644
CAS No.: 1344145-48-7
M. Wt: 180.226
InChI Key: YAVOMXHKTLHWOE-UHFFFAOYSA-N
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Description

(1-(3-Fluoropyridin-2-yl)cyclobutyl)methanamine is a heterocyclic organic compound with the molecular formula C10H13FN2 and a molecular weight of approximately 180.23 g/mol . This compound features a cyclobutyl ring attached to a fluoropyridine moiety, making it structurally unique and significant in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Fluoropyridin-2-yl)cyclobutyl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-fluoropyridine with cyclobutanone in the presence of a reducing agent such as sodium borohydride, followed by amination using ammonia or an amine source.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of (1-(3-Fluoropyridin-2-yl)cyclobutyl)methanamine involves its interaction with specific molecular targets such as serotonin receptors. The compound acts as a biased agonist, preferentially activating certain signaling pathways over others. This selective activation can lead to therapeutic effects such as antidepressant activity by modulating neurotransmitter levels in the brain.

Comparison with Similar Compounds

Comparison:

(1-(3-Fluoropyridin-2-yl)cyclobutyl)methanamine stands out due to its unique fluorine substitution, which imparts distinct electronic properties and enhances its potential as a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

[1-(3-fluoropyridin-2-yl)cyclobutyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2/c11-8-3-1-6-13-9(8)10(7-12)4-2-5-10/h1,3,6H,2,4-5,7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVOMXHKTLHWOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN)C2=C(C=CC=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 0° C. solution of 1-(3-fluoropyridin-2-yl)cyclobutanecarbonitrile (88 g, 500 mmol, 1.0 equiv) in THF (400 mL) was added LAH (2M in THF, 575 mL, 1.15 mol) in a dropwise manner over one hour. The reaction was then warmed to room temperature and stirred for 15 min. After the reaction was complete, it was cooled back down to 0° C. and quenched slowly with water (43 mL), 3 N NaOH (43 mL), and water (125 mL). The quenched reaction was stirred for 30 min and then filtered through Celite. The filtrate was concentrated and dried in vacuo to give (1-(3-fluoropyridin-2-yl)cyclobutyl)methanamine (80 g, 88%) as a crude yellow oil that was used without purification.
Quantity
88 g
Type
reactant
Reaction Step One
Name
Quantity
575 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One

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